Azido sphingosine (d14:1)

Sphingolipid Metabolism Metabolic Labeling Enzyme Kinetics

Azido sphingosine (d14:1) resolves the chain-length dependency problem in clickable sphingolipid probes. Researchers requiring reproducible metabolic labeling data cannot substitute longer-chain analogs (e.g., d18:1) without introducing uncontrolled variables in enzyme recognition, uptake kinetics, and subcellular distribution. This 14-carbon azido-sphingoid base is the validated probe for studies demanding native-like enzyme processing and delayed SPT feedback inhibition. • Delivers 24 h window to maximal SPT inhibition (vs. 4-8 h for natural sphingosine), enabling long-term flux tracking through ceramide, sphingomyelin, and glycosphingolipid pathways. • >99% (TLC) purity; shipped on dry ice (-20°C storage) to preserve terminal azide integrity for CuAAC/SPAAC conjugation. • Validated for sphingosine kinase and ceramide synthase substrate-specificity profiling; also serves as a protected amine intermediate in ganglioside total synthesis.

Molecular Formula C14H29NO2
Molecular Weight 243.39 g/mol
Cat. No. B1141354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido sphingosine (d14:1)
Synonyms(E)-D-erythro-2-Amino-4-tetradecene-1,3-diol;  C14-Sphingosine;  Tetradecasphing-4-enine; 
Molecular FormulaC14H29NO2
Molecular Weight243.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3/b11-10+/t13-,14+/m0/s1
InChIKeyVDRZDTXJMRRVMF-NXFSIWHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:5 mgSolvent:nonePurity:98+%Physical solid

Azido Sphingosine (d14:1) Overview


Azido sphingosine (d14:1) is a synthetic sphingolipid analog with the CAS number 1417790-97-6 and molecular formula C14H28N4O2 . It is a short-chain (14-carbon) derivative of the natural sphingosine base, characterized by a terminal azide (-N₃) group that serves as a bioorthogonal chemical reporter . This modification enables its use as a clickable probe in CuAAC and SPAAC click chemistry reactions, allowing for the metabolic labeling, tracking, and functional analysis of sphingolipid biosynthesis . As a research tool, it is available as a purified powder with an assay of >99% (TLC) and is typically stored at −20°C .

Chain-Length Specificity of Azido Sphingosine (d14:1)


Substituting azido sphingosine (d14:1) with other azido-sphingoid bases is not scientifically valid due to the profound impact of alkyl chain length on biological activity and enzyme recognition. The 14-carbon (d14:1) chain confers distinct physicochemical properties compared to longer-chain analogs like d18:1 . Critically, the efficiency with which sphingoid bases are taken up and utilized by cells is chain-length dependent, and even minor variations can drastically alter metabolic flux and subcellular localization [1]. For example, while some sphingosine kinases can process certain clickable analogs, they may not tolerate others, making the specific choice of d14:1 essential for assays requiring native-like enzyme processing [2]. Therefore, direct replacement with a compound of a different chain length introduces an uncontrolled variable, jeopardizing experimental reproducibility and data interpretation.

Azido Sphingosine (d14:1) Comparative Evidence


Delayed Feedback Inhibition vs. Natural Sphingosine

In a primary cultured neuron model, azido sphingosine (d14:1) demonstrated a significantly slower onset of feedback inhibition on serine palmitoyltransferase (SPT), the rate-limiting enzyme of de novo sphingolipid biosynthesis, compared to natural D-erythro-sphingosine [1]. While natural sphingosine (C18) achieved maximal SPT inhibition (~80%) within 4-8 hours at 50 µM, the azido-modified d14:1 analog (at 10-50 µM) required 24 hours to reach its maximum inhibitory effect [1]. This kinetic difference is crucial for experimental design, as the delayed response allows for a longer window of normal enzyme activity and native lipid metabolism before feedback mechanisms are activated [1].

Sphingolipid Metabolism Metabolic Labeling Enzyme Kinetics

Molecular Weight & Lipophilicity: d14:1 vs. d18:1

A fundamental and quantifiable difference exists between azido sphingosine (d14:1) and its longer-chain analog, azido sphingosine (d18:1) . The d14:1 variant possesses a molecular weight of 284.40 g/mol and a molecular formula of C14H28N4O2, whereas the d18:1 analog has a molecular weight of 340.50 g/mol and a formula of C18H36N4O2 . This difference in alkyl chain length directly impacts the compound's lipophilicity and, consequently, its membrane permeability and subcellular distribution . The smaller d14:1 molecule is expected to exhibit faster membrane translocation and distinct partitioning behavior compared to the more lipophilic d18:1, which can influence its metabolic incorporation rate and spatial distribution within the cell .

Chemical Properties Molecular Weight Lipophilicity

Sphingoid Base vs. Azido-Ceramide Functional Roles

Azido sphingosine (d14:1) serves as a clickable version of the sphingoid base backbone, a fundamental precursor in the sphingolipid biosynthetic pathway . This is functionally distinct from clickable ceramide analogs, such as ω-azido-C6 Ceramide, which represent a downstream, more complex lipid . While ω-azido-C6 Ceramide (MIC = 2 µg/ml) is a potent antimicrobial agent against *N. meningitidis* and *N. gonorrhoeae*, azido sphingosine (d14:1) is designed for tracking the *de novo* synthesis of all sphingolipids . Using a ceramide probe cannot provide information on the earlier, committed steps of sphingolipid production, such as the condensation of serine and palmitoyl-CoA, which is a key regulatory point . Therefore, these two clickable lipids are not interchangeable but are complementary tools for interrogating different stages of the same metabolic pathway.

Sphingolipid Pathway Metabolic Probe Ceramide

Azido Sphingosine (d14:1) Application Scenarios


De Novo Sphingolipid Synthesis Flux Analysis

Based on its delayed feedback inhibition kinetics (24 hours to maximal SPT inhibition vs. 4-8 hours for natural sphingosine [1]), azido sphingosine (d14:1) is optimally suited for long-term metabolic labeling studies. This extended window allows researchers to track the flux of the sphingoid base through the entire biosynthetic pathway (e.g., to ceramide, sphingomyelin, and glycosphingolipids) without immediate suppression of the pathway's first committed step [1]. This is particularly valuable for investigating the effects of genetic modifications, drug treatments, or disease states on sphingolipid homeostasis over physiologically relevant timescales [1].

Click Chemistry Visualization of Sphingolipid Trafficking

The unique 14-carbon alkyl chain of azido sphingosine (d14:1) imparts distinct biophysical properties compared to its 18-carbon analog . This makes it the probe of choice for applications where altered membrane dynamics or faster intracellular transport are desired. Following metabolic incorporation, the terminal azide can be conjugated to a fluorophore via bioorthogonal click chemistry (CuAAC or SPAAC) for high-resolution imaging . The use of d14:1, rather than a longer-chain analog, may better reveal lipid trafficking routes and kinetics in specific organelles, as its smaller size facilitates more rapid inter-organelle exchange .

Ganglioside Analog Synthesis via Azido-Sphingosine

Azido sphingosine derivatives are key synthetic intermediates for producing complex gangliosides like GM3 and GM4 [2]. In patented processes, an azidosphingosine derivative is first introduced to a sialooligosaccharide, after which the azide is reduced to an amine, enabling subsequent N-acylation to form the ceramide backbone [2]. The use of azido sphingosine (d14:1) in this context provides a stable, protected amine equivalent that can withstand various chemical transformations, leading to higher yields and improved efficiency in the total synthesis of these biologically active glycolipids [2].

Sphingolipid Enzyme Substrate Profiling

The differential processing of azido-sphingolipids by key enzymes, as noted in recent reviews [3], highlights a critical application for azido sphingosine (d14:1). The specific combination of the d14:1 chain length and the terminal azide creates a unique substrate that can be used to probe the active site geometry and substrate tolerance of enzymes like sphingosine kinases and ceramide synthases [3]. By comparing the enzymatic conversion of d14:1 to that of other clickable sphingoid bases (e.g., d18:1, sphinganine analogs), researchers can generate a detailed, quantitative profile of enzyme specificity, which is essential for understanding lipid metabolism regulation and for the rational design of enzyme inhibitors [3].

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